Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 4-Bromo-2-iodo-6-methylaniline
This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-6-methylaniline, a key intermediate in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles.
Core Compound Identification and Properties
4-Bromo-2-iodo-6-methylaniline is a polysubstituted aniline derivative, a class of compounds widely recognized for its utility as a versatile building block in the synthesis of complex organic molecules.
CAS Number: 922170-67-0[1][2][3][4]
Structural and Physicochemical Data
The unique arrangement of bromo, iodo, and methyl groups on the aniline ring dictates its reactivity and potential for selective functionalization in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C7H7BrIN | [1][2] |
| Molecular Weight | 311.95 g/mol | [2] |
| Synonyms | 4-Bromo-2-methyl-6-iodoaniline | [1] |
| InChI Key | QBRVKTCCYSLHTO-UHFFFAOYSA-N | [3][5] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥98% | [1][2] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N [label="NH₂", pos="0,1.2!", fontcolor="#202124"]; C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; I [label="I", pos="2.4,-0.2!", fontcolor="#202124"]; Br [label="Br", pos="0,-4.2!", fontcolor="#202124"]; CH3 [label="CH₃", pos="-2.4,-0.2!", fontcolor="#202124"];
// Define edges for bonds C1 -- N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- CH3; C4 -- Br; C6 -- I;
// Benzene ring double bonds e1 [pos="-0.6,-0.35!", shape=plaintext, label="-"]; e2 [pos="-0.6,-2.45!", shape=plaintext, label="-"]; e3 [pos="1.2,-1.4!", shape=plaintext, label="="]; }
Caption: Chemical structure of 4-Bromo-2-iodo-6-methylaniline.
Rationale for Synthesis and Strategic Importance
The synthesis of polysubstituted anilines like 4-Bromo-2-iodo-6-methylaniline is a cornerstone of medicinal chemistry. The distinct electronic and steric properties of the halogen and methyl substituents provide multiple, regiochemically defined reaction sites. This allows for sequential, controlled modifications, which is a critical requirement in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).
The general synthetic strategy involves a multi-step process starting from a less complex aniline precursor. The choice and order of halogenation steps are critical to achieving the desired isomer.
Illustrative Synthetic Workflow
The following diagram outlines a plausible, high-level synthetic pathway. The rationale behind this sequence is based on the directing effects of the substituents on the aromatic ring. The amino group is a strong ortho-, para-director, and its directing influence must be managed, often through protection, to achieve the desired substitution pattern.
Caption: A plausible synthetic workflow for 4-Bromo-2-iodo-6-methylaniline.
Applications in Drug Discovery and Development
Halogenated anilines are indispensable intermediates in the pharmaceutical and agrochemical sectors.[6] The bromine and iodine atoms in 4-Bromo-2-iodo-6-methylaniline serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that form the scaffolds of modern drugs.
-
Scaffold Elaboration: The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive, enabling functionalization at the 2-position, followed by a subsequent reaction at the 4-position (C-Br bond).
-
API Synthesis: This intermediate is a building block for a wide array of potential APIs.[6][7] Its structure can be incorporated into heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used in the development of specialized herbicides and crop protection agents.[6]
Experimental Protocol: Suzuki Cross-Coupling
This section provides a representative, self-validating protocol for a Suzuki cross-coupling reaction using 4-Bromo-2-iodo-6-methylaniline. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To selectively couple an arylboronic acid at the 2-position (C-I bond) of the aniline scaffold.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Rationale |
| 4-Bromo-2-iodo-6-methylaniline | 311.95 | 312 mg | 1.0 | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | Slight excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst (5 mol%). Standard loading for efficient coupling. |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | Base. Essential for the transmetalation step in the catalytic cycle. |
| Dioxane/H₂O (4:1) | - | 5 mL | - | Solvent system. Ensures solubility of both organic and inorganic reagents. |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL Schlenk flask, add 4-Bromo-2-iodo-6-methylaniline (312 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Causality: Combining the solid reagents first in the reaction vessel simplifies the process and minimizes transfer losses.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Causality: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic activity.
-
-
Reagent Addition: Add K₂CO₃ (415 mg, 3.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Causality: The base and catalyst are added under the inert atmosphere to maintain their integrity.
-
-
Solvent Addition: Add the dioxane/water solvent mixture (5 mL) via syringe.
-
Causality: The solvent is degassed prior to addition to remove dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Causality: Heat is required to overcome the activation energy of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: TLC provides a simple and rapid method to qualitatively assess the reaction's completion, preventing unnecessary heating or premature termination.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x15 mL).
-
Causality: This standard aqueous work-up removes the inorganic base and boronic acid byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Causality: This final sequence isolates and purifies the desired product from residual reagents and side products.
-
Caption: Workflow for a representative Suzuki cross-coupling experiment.
Safety, Handling, and Storage
Working with halogenated anilines requires strict adherence to safety protocols. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.[8]
-
Respiratory: May cause respiratory irritation.[8]
Safe Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or chemical fume hood.[8][9] | To minimize inhalation exposure. |
| Eye Protection | Wear chemical safety goggles and/or a face shield. | To prevent serious eye damage from splashes or dust.[8] |
| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[9] |
| Skin Protection | Wear a lab coat and appropriate protective clothing. | To prevent accidental skin exposure.[9] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9] | To prevent ingestion. |
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Conclusion
4-Bromo-2-iodo-6-methylaniline (CAS: 922170-67-0) is a high-value chemical intermediate with significant potential in pharmaceutical and chemical research. Its well-defined structure allows for precise and selective synthetic transformations, making it an essential tool for constructing complex molecular architectures. Understanding its properties, synthetic utility, and handling requirements is paramount for leveraging its full potential in an effective and safe manner.
References
-
CP Lab Safety. (n.d.). 4-Bromo-2-iodo-6-methylaniline, 98% Purity, C7H7BrIN, 1 gram. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-iodo-6-methylaniline (C7H7BrIN). Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 922170-67-0 | 4-Bromo-2-iodo-6-methylaniline - Synblock [synblock.com]
- 3. 4-Bromo-2-iodo-6-methylaniline | CymitQuimica [cymitquimica.com]
- 4. parchem.com [parchem.com]
- 5. PubChemLite - 4-bromo-2-iodo-6-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Figure 1. Chemical Structure of 4-Bromo-2-iodo-6-methylaniline

